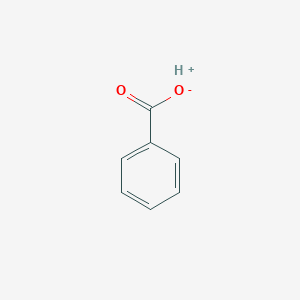

Benzoic Acid

Description

Properties

IUPAC Name |

benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2, Array, C6H5COOH | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | benzoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14322-82-8, 32760-15-9 | |

| Record name | Benzoic acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14322-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32760-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020143 | |

| Record name | Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzoic acid appears as a white crystalline solid. Slightly soluble in water. The primary hazard is the potential for environmental damage if released. Immediate steps should be taken to limit spread to the environment. Used to make other chemicals, as a food preservative, and for other uses., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White crystalline powder, White crystals or powder; [ICSC], Solid, WHITE CRYSTALS OR POWDER., white crystal scales or needles with a faint urine, almond odour | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BENZOIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/743/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

480 °F at 760 mmHg (NTP, 1992), 249.2 °C at 760 mm Hg, 249 °C | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

250 °F (NTP, 1992), 250 °F (121 °C) (closed cup), 121 °C c.c. | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Mixtures of excess benzoic acid & water form 2 liquid phases beginning at 89.7 °C; the two phases unite at critical solution temperature of 117.2 °C; solubility in water increased by alkaline substances., Monomer & dimer models for solubility of benzoic acid in simple binary and ternary solvents are reported., In water, 3.5X10+3 mg/L at 25 °C, 1 g dissolves in: 2.3 mL alcohol (cold), 1.5 mL alcohol (boiling), 4.5 mL chloroform, 3 mL ether, 3 mL acetone, 30 mL carbon tetrachloride,10 mL benzene, 30 mL carbon disulfide, 23 mL oil of turpentine. Also soluble in volatile and fixed oils; slightly soluble in petroleum ether, 0.29 g/L of benzoic acid in water at 20 °C, Acetone 55.6 g/L, benzene 12.2 g/L, carbone tetrachloride 4.1g/L, chloroform 15g/L, ethanol 58.4 g/L, ethyl ether 40.8 g/L, hexane 0.9 g/L methanol 71.5 g/L, toluene 10.6 g/L, 3.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.29, insoluble in cold water; moderately soluble in hot water; soluble in oils and glycerol, very soluble (in ethanol) | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/743/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.316 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.2659 g/cu cm at 15 °C, Sp gr: 1.316 at 24 °C/4 °C (solid); 1.029 at 180 °C/4 °C (liquid), 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.21 (Air = 1), Relative vapor density (air = 1): 4.2 | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 205 °F (NTP, 1992), 0.00083 [mmHg], 7.0X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.1 | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic tablets, plates, leaflets, White scales or needle crystals, Monoclinic leaflets or needles | |

CAS No. |

65-85-0 | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SKN0B0MIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

252.3 °F (NTP, 1992), 121,5 - 123,5 °C, 122.35 °C, 122.4 °C, 122 °C | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

benzoic acid synthesis from toluene mechanism

An In-depth Technical Guide to the Synthesis of Benzoic Acid from Toluene (B28343)

Introduction

The synthesis of this compound from toluene is a cornerstone of industrial organic chemistry and a common laboratory procedure. This compound and its derivatives are crucial precursors in the production of a wide range of chemicals, including phenols, caprolactam, plasticizers (benzoate esters), and preservatives for food and cosmetics. The primary industrial route involves the liquid-phase air oxidation of toluene using metal catalysts, an economically favorable and environmentally conscious process.[1] In a laboratory setting, the synthesis is typically achieved through the oxidation of toluene using strong oxidizing agents such as potassium permanganate (B83412). This guide provides a detailed examination of the core mechanisms, experimental protocols, and quantitative data associated with these synthetic routes.

Core Mechanisms of Toluene Oxidation

The conversion of the methyl group of toluene to a carboxylic acid group can be accomplished through different mechanistic pathways, largely dependent on the choice of oxidant and reaction conditions.

Industrial Synthesis: Liquid-Phase Air Oxidation (Free-Radical Mechanism)

Industrially, this compound is predominantly produced via the liquid-phase oxidation of toluene with air, a process that operates through a free-radical chain mechanism.[1] This method is favored for its use of inexpensive air as the oxidant. The reaction is typically catalyzed by soluble salts of heavy metals, most commonly cobalt and manganese naphthenates or acetates.[2][3]

The overall reaction proceeds through several key stages:

-

Initiation: The reaction is initiated by the formation of radicals. A small amount of this compound can act as an initiator.[1] The metal catalyst, such as Cobalt(II), plays a crucial role in facilitating the decomposition of hydroperoxides to generate radicals.

-

Propagation: The core of the reaction is a chain process involving the formation of a benzyl (B1604629) radical from toluene. This radical rapidly reacts with molecular oxygen to form a benzylperoxy radical. The benzylperoxy radical then abstracts a hydrogen atom from another toluene molecule, propagating the chain and forming benzyl hydroperoxide.

-

Intermediate Formation: Benzyl hydroperoxide is unstable under the reaction conditions and decomposes to form key intermediates, primarily benzyl alcohol and benzaldehyde.[4]

-

Oxidation to this compound: These intermediates are subsequently oxidized further to this compound. Benzaldehyde is readily oxidized, while benzyl alcohol's oxidation proceeds via benzaldehyde.[4][5]

-

Termination: The chain reaction is terminated by the combination of various radical species.

Side products can form during this process, including benzyl benzoate (B1203000) from the esterification of benzyl alcohol and this compound, as well as biphenyl (B1667301) and various tars.[2][6]

Laboratory Synthesis: Potassium Permanganate Oxidation

In a laboratory context, strong oxidizing agents like potassium permanganate (KMnO₄) are commonly used to convert toluene to this compound.[4] The reaction is typically performed in an alkaline or neutral aqueous solution under reflux.[5][7] The mechanism involves the stepwise oxidation of the benzylic carbon.

The methyl group is first oxidized to a primary alcohol (benzyl alcohol), which is then oxidized to an aldehyde (benzaldehyde), and finally to a carboxylic acid (this compound).[4][5]

C₆H₅CH₃ (Toluene) → C₆H₅CH₂OH (Benzyl Alcohol) → C₆H₅CHO (Benzaldehyde) → C₆H₅COOH (this compound)

Under alkaline conditions, the this compound is formed as its salt, potassium benzoate (C₆H₅COOK).[5] The purple permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a brown solid that precipitates from the solution.[7] Subsequent acidification of the reaction mixture with a strong acid, like HCl, protonates the benzoate salt, causing the less soluble this compound to precipitate.[8]

Data Presentation

The following tables summarize quantitative data for both industrial and laboratory-scale synthesis methods.

Table 1: Industrial Synthesis - Conditions and Kinetic Data

| Parameter | Value | Catalyst | Reference |

| Reaction Temperature | 140-170 °C | Cobalt/Manganese Salts | [2][6] |

| Reaction Pressure | 1 - 3 atm (approx. 50-300 psig) | Cobalt/Manganese Salts | [9][10] |

| Catalyst | Cobalt Acetate / Cobalt Naphthenate | - | [2][3] |

| Catalyst Loading | ~100-150 mg/kg | Cobalt Acetate | [2] |

| Reaction Order | First order w.r.t. Toluene & O₂ | - | [1] |

| Apparent Activation Energy | 40.95 ± 1.89 kJ/mol | - | [1] |

| Intrinsic Activation Energy | 57.35 kJ/mol | - | [1] |

| Toluene Conversion (Single Pass) | > 35% | Cobalt Naphthenate | [3] |

| Product Yield | 97-98% | Cobalt Acetate | [2] |

Table 2: Laboratory Synthesis - Experimental Parameters

| Parameter | Method 1 | Method 2 | Reference |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Potassium Permanganate (KMnO₄) | [2][11] |

| Toluene | 2.7 mL | 5.1 g | [2][11] |

| KMnO₄ | 8.5 g | 17.5 g | [2][11] |

| Base | - | 5 mL of 20% KOH | [11] |

| Solvent (Water) | 100 mL (+ 25 mL wash) | 45 mL (+ 150 mL for KMnO₄ solution) | [2][11] |

| Reaction Time | ~60 min for addition, then until reflux is clear | 1.5 hours (reflux) | [2][11] |

| Reaction Temperature | Boiling / Reflux (~85 °C) | 85 °C (Reflux) | [11] |

| Reported Yield | 71% (in a similar procedure) | 32% (in a similar procedure) | [12][13] |

Experimental Protocols

Protocol 1: Laboratory Synthesis of this compound via KMnO₄ Oxidation

This protocol is a representative procedure for the laboratory-scale synthesis of this compound from toluene using potassium permanganate.

Reagents and Equipment:

-

Toluene (2.7 mL)

-

Potassium permanganate (8.5 g)

-

Water (approx. 125 mL)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite (optional, for destroying excess KMnO₄)

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Buchner funnel and suction flask

Procedure:

-

Setup: Assemble a reflux apparatus using the 250 mL three-neck flask, reflux condenser, and heating mantle.

-

Initial Charge: Add 2.7 mL of toluene and 100 mL of water to the flask.[2]

-

Heating: Begin heating the mixture until it is boiling gently.[2]

-

Oxidant Addition: In batches, cautiously add 8.5 g of potassium permanganate through the top of the condenser over a period of about 60 minutes.[2] Ensure each portion reacts (the purple color fades) before adding the next.

-

Reflux: After all the KMnO₄ has been added, use a small amount of water (~25 mL) to rinse any remaining solid into the flask.[2] Continue to reflux the mixture with stirring until the toluene layer is no longer visible and the refluxing liquid is clear of oily droplets.[2] During this time, a brown precipitate of manganese dioxide (MnO₂) will form.

-

Quenching (Optional): If the solution remains purple, add a small amount of sodium bisulfite or a few mL of ethanol (B145695) to destroy the excess potassium permanganate.

-

Filtration: While the mixture is still hot, filter it under vacuum using a Buchner funnel to remove the manganese dioxide precipitate.[2] Wash the filter cake with a small amount of hot water to recover any dissolved product.

-

Acidification and Crystallization: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly add concentrated HCl with stirring until the solution is acidic (test with litmus (B1172312) or Congo red paper).[2] A white precipitate of this compound will form.

-

Isolation: Collect the crude this compound crystals by vacuum filtration. Wash the crystals with a small amount of cold water.

-

Purification (Recrystallization): For higher purity, the crude product can be recrystallized. Dissolve the crude this compound in a minimum amount of boiling water. If the solution has color, a small amount of activated carbon can be added, and the solution boiled for a few minutes before hot filtration.[2] Allow the filtrate to cool slowly to room temperature, then in an ice bath, to form pure crystals of this compound. Filter the purified crystals and allow them to air dry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. snowhitechem.com [snowhitechem.com]

- 4. How do you convert the following?Toluene to this compound. - askIITians [askiitians.com]

- 5. quora.com [quora.com]

- 6. WO2017017524A1 - Loop oxidation of toluene to this compound - Google Patents [patents.google.com]

- 7. SciPhyChem: (A Level Chem) Synthesis of this compound from toluene [sciphychem.blogspot.com]

- 8. quora.com [quora.com]

- 9. US3210416A - Manufacture of this compound from toluene - Google Patents [patents.google.com]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. scribd.com [scribd.com]

- 12. scribd.com [scribd.com]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Properties of Benzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid, consisting of a carboxyl group attached to a benzene (B151609) ring. It appears as a colorless, crystalline solid.[1][2][3][4][5] This compound and its derivatives are of significant interest in the pharmaceutical, chemical, and food industries, primarily for their roles as preservatives, chemical intermediates, and therapeutic agents.[1][6][7] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and logical workflows to illustrate key concepts.

Core Physicochemical Properties

The physicochemical characteristics of this compound are summarized in the tables below. These properties are fundamental to predicting its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₇H₆O₂ | [3] |

| Molar Mass | 122.12 g/mol | [3][6] |

| Appearance | Colorless to white crystalline solid/powder | [1][2][4][5][8] |

| Odor | Faint, pleasant odor | [1][2][5] |

| Melting Point | 122 - 122.4 °C | [1][2][3][6][8][9] |

| Boiling Point | 249.2 - 250 °C | [1][3][8][9][10] |

| Density | 1.2659 g/cm³ (at 15 °C) | [1][3][5][9] |

| pKa (in water at 25 °C) | 4.2 | [3][4][5] |

| Vapor Pressure | 10 mmHg (at 132 °C) | [11] |

| Sublimation | Begins at 100 °C | [2][12] |

Solubility Profile

This compound's solubility is dictated by its molecular structure: the non-polar benzene ring leads to low solubility in water, while the polar carboxyl group allows for solubility in various organic solvents.[3][13] Solubility in water is highly dependent on temperature and pH. In basic conditions, it forms the more soluble benzoate (B1203000) ion.[13]

Table 2.2.1: Solubility in Water

| Temperature (°C) | Solubility (g/L) | References |

| 0 | 1.7 | [1][3][4] |

| 18 | 2.7 | [1][3] |

| 25 | 3.44 | [1][3][4] |

| 40 | 5.51 | [1][3] |

| 75 | 21.45 | [1][3][14] |

| 100 | 56.31 | [1][3][4] |

Table 2.2.2: Solubility in Organic Solvents

| Solvent | Solubility | References |

| Ethanol | Readily soluble | [2][13][14] |

| Methanol | Readily soluble | [2][14] |

| Acetone | Readily soluble | [3][4][5] |

| Diethyl Ether | Readily soluble | [2][5][13] |

| Chloroform | Readily soluble | [2][13] |

| Benzene | Soluble | [2][3][5] |

| Carbon Tetrachloride | Soluble | [2][3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quantification of this compound.

Table 3.1: Key Spectroscopic Data

| Technique | Key Peaks / Shifts | References |

| IR Spectroscopy (cm⁻¹) | ~2500-3300 (Broad O-H stretch), ~1670-1684 (C=O stretch), ~1600 (C=C aromatic stretch) | [15][16] |

| ¹H NMR (ppm) | ~7.5 (ortho-protons), ~7.1 (para-proton), ~7.0 (meta-protons) | [17] |

| ¹³C NMR (ppm) | 5 distinct signals (~125-135 for aromatic carbons, higher for carboxyl carbon) | [18] |

| Mass Spectrometry (m/z) | 122 (Molecular Ion [M]⁺), 105 (Base Peak, [M-OH]⁺), 77 ([C₆H₅]⁺) | [19] |

Experimental Protocols

Detailed and standardized methodologies are essential for obtaining reliable and reproducible physicochemical data.

Determination of pKa via Potentiometric Titration

This protocol determines the acid dissociation constant (pKa) of this compound by titrating it with a strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.[20][21]

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M Sodium Hydroxide (NaOH).

-

Prepare a ~0.1 M solution of this compound by accurately weighing the solid and dissolving it in a known volume of deionized water. Gentle heating may be required to fully dissolve the acid. Allow the solution to return to room temperature.

-

-

Apparatus Calibration:

-

Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.[22]

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 25 mL) of the this compound solution into a beaker.

-

Immerse the calibrated pH electrode into the solution.

-

Fill a burette with the standardized 0.1 M NaOH solution.

-

Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, stir the solution and record the pH and the total volume of NaOH added.[23]

-

Continue adding titrant, reducing the increment size as the pH begins to change more rapidly, especially near the equivalence point.

-

Continue the titration well past the equivalence point until the pH stabilizes.

-

-

Data Analysis:

-

Plot a titration curve with pH on the y-axis and the volume of NaOH added on the x-axis.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

-

Identify the volume of NaOH required to reach the equivalence point (Veq).

-

The half-equivalence point is at Veq / 2.

-

Determine the pH from the titration curve at the half-equivalence point. At this point, pH = pKa.[20][21]

-

Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[24]

Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to a series of stoppered flasks or vials, each containing a known volume of the desired solvent (e.g., water, ethanol).[24] Ensuring an excess of solid is visible is crucial for achieving saturation.

-

-

Equilibration:

-

Place the sealed flasks in a constant-temperature shaker bath.

-

Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[25]

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound at that specific temperature.

-

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key logical and experimental flows related to this compound.

Caption: Relationship between this compound's structure and its key properties.

Caption: Experimental workflow for the determination of pKa by titration.

Caption: Simplified metabolic pathway of this compound in mammals.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 65-85-0 [chemicalbook.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. byjus.com [byjus.com]

- 5. This compound - Structure, Properties, Reactions | Turito [turito.com]

- 6. acs.org [acs.org]

- 7. Identification Of this compound By Gc And Mass Spectrometry [journalijar.com]

- 8. This compound | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. gandhichemicals.com [gandhichemicals.com]

- 11. 苯甲酸,ACS试剂, 99.5 C6H5COOH [sigmaaldrich.com]

- 12. ICSC 0103 - this compound [inchem.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Page loading... [guidechem.com]

- 15. researchgate.net [researchgate.net]

- 16. infrared spectrum of this compound C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

- 18. 13C nmr spectrum of this compound C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. mass spectrum of this compound C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. scribd.com [scribd.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. m.youtube.com [m.youtube.com]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. Shake-Flask Solubility Assay - Enamine [enamine.net]

The Ubiquitous Presence of Benzoic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of benzoic acid in plants, detailing its biosynthesis, physiological functions, and methods for its extraction and quantification. This compound, a simple aromatic carboxylic acid, serves as a fundamental building block for a vast array of primary and secondary metabolites that are crucial for plant survival, interaction with the environment, and defense.[1][2][3][4][5] Its derivatives are not only vital for plant fitness but are also of significant interest in the pharmaceutical and food industries.[1][4][6][7]

Biosynthesis of this compound in Plants

Plants have evolved multiple pathways to synthesize this compound, primarily originating from the amino acid L-phenylalanine.[1][8] The biosynthesis is a complex network involving parallel and intersecting pathways distributed across different subcellular compartments.[2] The main routes involve the shortening of the C3 side chain of cinnamic acid, which is formed from phenylalanine by the enzyme phenylalanine ammonia (B1221849) lyase (PAL).[1] This side-chain shortening can occur through β-oxidative and non-β-oxidative pathways.[1][5]

The core CoA-dependent β-oxidative pathway, analogous to fatty acid catabolism, has been fully elucidated and is understood to occur within the peroxisomes.[1][6] This pathway involves a sequence of enzymatic reactions that remove two carbon units from the side chain of cinnamic acid.[6]

Key enzymes in the β-oxidative pathway include: [1][6]

-

Cinnamate-CoA ligase (CNL): Activates cinnamic acid to its CoA thioester, cinnamoyl-CoA.

-

Cinnamoyl-CoA hydratase-dehydrogenase (CHD): A bifunctional enzyme that catalyzes the hydration and dehydrogenation of cinnamoyl-CoA.

-

3-ketoacyl-CoA thiolase (KAT1): Catalyzes the final step to produce benzoyl-CoA.

Benzoyl-CoA is then hydrolyzed to free this compound.[5]

References

- 1. pnas.org [pnas.org]

- 2. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Scientists uncover last steps for this compound creation in plants - Purdue University [purdue.edu]

- 7. A critical review on the journey of this compound in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of benzoic acid derivatives. This compound, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in nature and have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties.[1] This document details their antimicrobial, anti-inflammatory, anticancer, and antiviral activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and Its Derivatives

This compound (C₆H₅COOH) is a fundamental scaffold in organic chemistry. Its derivatives are formed by substituting one or more hydrogen atoms on the benzene (B151609) ring or by modifying the carboxyl group. These modifications lead to a vast array of compounds with distinct physicochemical properties and biological functions. Natural sources of this compound and its derivatives include a variety of plants and fruits, where they play roles in defense mechanisms and as metabolic intermediates.[1] Synthetic routes to novel this compound derivatives are continually being explored to enhance their therapeutic potential.

Biological Activities of this compound Derivatives

The versatility of the this compound scaffold allows for its interaction with a multitude of biological targets, leading to a broad spectrum of activities.

Antimicrobial Activity

This compound and its derivatives are widely recognized for their antimicrobial properties and are used as preservatives in food, cosmetics, and pharmaceutical products. Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity of the derivatives plays a crucial role in their ability to penetrate microbial cell walls.

Table 1: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Escherichia coli O157 | 1000 | [2] |

| 2-Hydroxythis compound (Salicylic Acid) | Escherichia coli O157 | 1000 | [2] |

| 4-Hydroxythis compound | Escherichia coli O157 | >2000 | [2] |

| 3,4-Dihydroxythis compound | Escherichia coli | 1000 | [2] |

| 4-[(4-Chlorophenyl)sulfonyl]this compound derivative (Compound 4) | Staphylococcus aureus ATCC 6538 | 125 | [3] |

| 4-[(4-Chlorophenyl)sulfonyl]this compound derivative (Compound 4) | Bacillus subtilis ATCC 6683 | 125 | [3] |

| 4-Fluorophenyl substituted pyrazole (B372694) derivative (Compound 4) | S. aureus ATCC 33591 | 1 | [4] |

| 4-Fluorophenyl substituted pyrazole derivative (Compound 16) | Bacillus subtilis ATCC 6623 | 1 | [4] |

| 4-Fluorophenyl substituted pyrazole derivative (Compound 24) | S. aureus | 0.5 | [4] |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (Compound 11) | B. subtilis | 2.11 (pMIC µM/ml) | [5] |

| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide (B10538) (Compound 2) | S. aureus | 1.82 (pMIC µM/ml) | [5] |

Anti-inflammatory Activity

Several this compound derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). Salicylic acid, a well-known this compound derivative, is the active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) aspirin. Research continues to explore novel derivatives with improved efficacy and reduced side effects. Some derivatives also exert their anti-inflammatory effects by modulating signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[6][7][8]

Table 2: Anti-inflammatory Activity of this compound Derivatives (IC₅₀ Values)

| Compound | Target/Assay | IC₅₀ (µM) | Cell Line/Model | Reference |

| Valdecoxib | COX-2 | 0.005 | In vitro enzyme assay | [9] |

| Celecoxib | COX-2 | 0.05 | In vitro enzyme assay | [9] |

| Rofecoxib | COX-2 | 0.018 - 0.026 | In vitro enzyme assay | [9] |

| Etoricoxib | COX-2 | 1.1 | In vitro enzyme assay | [9] |

| 2,6-bisbenzylidenecyclohexanone derivative (Compound 88) | Nitric Oxide (NO) Production | 4.9 | RAW 264.7 macrophages | [10] |

| 2,6-bisbenzylidenecyclohexanone derivative (Compound 97) | Nitric Oxide (NO) Production | 9.6 | RAW 264.7 macrophages | [10] |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)this compound | Carrageenan-induced paw edema | 48.9-63.1% inhibition at 25 and 125 mg/kg | Rat model | [11] |

Anticancer Activity

The potential of this compound derivatives as anticancer agents is an active area of research. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. Some derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, which is a promising strategy in cancer therapy.[12]

Table 3: Anticancer Activity of this compound Derivatives (IC₅₀ Values)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)this compound | HeLa | Cervical Cancer | 17.84 | [13] |

| 4-(1H-1,2,4-triazol-1-yl) this compound hybrid (Compound 14) | MCF-7 | Breast Cancer | 15.6 | [13] |

| 4-(1H-1,2,4-triazol-1-yl) this compound hybrid (Compound 2) | MCF-7 | Breast Cancer | 18.7 | [13] |

| Quinazolinone derivative (Compound 5) | MCF-7 | Breast Cancer | 100 | [13] |

| 3,6-diphenyl-[1][14][15]triazolo [3,4-b][1][3][15]thiadiazole derivative (Compound 2) | MCF7 | Breast Cancer | 22.1 | [13] |

| 3,6-diphenyl-[1][14][15]triazolo [3,4-b][1][3][15]thiadiazole derivative (Compound 2) | SaOS-2 | Osteosarcoma | 19 | [13] |

| 3,6-diphenyl-[1][14][15]triazolo [3,4-b][1][3][15]thiadiazole derivative (Compound 2) | K562 | Chronic Myelogenous Leukemia | 15 | [13] |

| This compound | A549 | Lung Cancer | 85.54 ± 3.17 (µg/ml) | [16] |

| This compound | HeLa | Cervical Cancer | 105.7 ± 6.43 (µg/ml) | [16] |

| Thiazole derivative (Compound 7c) | MCF-7 | Breast Cancer | <100 | [17] |

| 2-((2-(thiophene-2-yl)acetyl)thio)this compound | Not specified | Not specified | 239.88 | [18] |

Antiviral Activity

Certain this compound derivatives have demonstrated efficacy against various viruses. Their mechanisms of action can involve inhibiting viral entry into host cells, interfering with viral replication processes, or targeting viral enzymes. For instance, some derivatives have been shown to inhibit the neuraminidase enzyme of the influenza virus.[19][20]

Table 4: Antiviral Activity of this compound Derivatives (EC₅₀ Values)

| Compound | Virus | EC₅₀ (µM) | Cell Line | Reference |

| NC-5 | Influenza A (H1N1) | 33.6 | MDCK | [19] |

| NC-5 | Oseltamivir-resistant Influenza A (H1N1-H275Y) | 32.8 | MDCK | [19] |

| Benzavir-2 | Acyclovir-resistant Herpes Simplex Virus 1 (HSV-1) | Varies by strain | Not specified | [21] |

| Benzotriazole-dicarboxamide derivative (Series 2) | Coxsackievirus B2 | 4 - 33 | Vero-76 | [22] |

| Bis-benzotriazole dicarboxamide derivative (9a) | Coxsackievirus B5 | 23 | Vero-76 | [22] |

| Bis-benzotriazole dicarboxamide derivative (9a) | Poliovirus Sb-1 | 43 | Vero-76 | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain in MHB overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a standardized cell density, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

-

-

Inoculation:

-

Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

MTT Assay for Cell Viability (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition:

-

After the incubation period, add a specific volume of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

-

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives often stem from their ability to modulate specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain this compound derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.[7][8][23][24] Inhibition can occur at various points in the pathway, such as preventing the degradation of IκBα or blocking the nuclear translocation of NF-κB subunits.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Overexpression of certain HDACs is associated with the development of cancer. HDAC inhibitors, including some this compound derivatives, can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis of cancer cells. The structure of the this compound derivative, particularly the presence and position of hydroxyl groups, can influence its HDAC inhibitory activity.[12]

Experimental and Logical Workflows

Visualizing workflows can aid in understanding the process of drug discovery and development, from initial screening to lead optimization.

High-Throughput Screening Workflow

High-throughput screening (HTS) is a common strategy to identify hit compounds from large chemical libraries. The following diagram illustrates a typical HTS workflow for identifying bioactive this compound derivatives.

Structure-Activity Relationship (SAR) Logic

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For this compound derivatives, modifications to the benzene ring can significantly impact their potency and selectivity.

Conclusion

This compound derivatives represent a rich source of biologically active compounds with therapeutic potential across a wide range of diseases. Their diverse pharmacological activities, coupled with their synthetic tractability, make them an attractive scaffold for drug discovery and development. This technical guide has provided a comprehensive overview of their antimicrobial, anti-inflammatory, anticancer, and antiviral properties, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and workflows offers a deeper understanding of their mechanisms of action and the process of identifying novel drug candidates. Further research into the structure-activity relationships and mechanisms of action of these versatile compounds will undoubtedly lead to the development of new and improved therapeutic agents.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. An effect of positional isomerism of this compound derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]